molecular formula C8H20N4O5S2 B14092993 2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

Cat. No.: B14092993
M. Wt: 316.4 g/mol
InChI Key: MZDDDSNBRVMDIH-UHFFFAOYSA-N
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Description

2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(diaminomethylideneamino)pentanoic acid typically involves the reaction of specific precursors under controlled conditions. The process may include steps such as amination, amidation, and sulfonation, depending on the desired final product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions, such as temperature and solvent, are tailored to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Amino-5-(diaminomethylideneamino)pentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(diaminomethylideneamino)pentanoic acid, butanedioic acid: Shares similar structural features but differs in functional groups.

    2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid: Another related compound with distinct chemical properties.

Uniqueness

2-Amino-5-(diaminomethylideneamino)pentanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H20N4O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

InChI

InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)

InChI Key

MZDDDSNBRVMDIH-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Origin of Product

United States

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